molecular formula C16H18N2O B3174447 N-(5-Amino-2-methylphenyl)-3-phenylpropanamide CAS No. 953745-55-6

N-(5-Amino-2-methylphenyl)-3-phenylpropanamide

Cat. No.: B3174447
CAS No.: 953745-55-6
M. Wt: 254.33 g/mol
InChI Key: GPMVWKJTSHUKCA-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is a compound that crystallizes with two independent molecules (A and B) in the asymmetric unit . It has been used in the synthesis of various derivatives .


Synthesis Analysis

This compound has been synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .


Molecular Structure Analysis

The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, which were tested for their in vitro antimicrobial activities against clinically isolated strains .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 277.33 . More detailed physical and chemical properties were not found in the available literature.

Scientific Research Applications

Opioid Receptor Research

  • Inverse Agonists for Opioid δ Receptor: Research by Thomas et al. (2006) focused on the development of phenylmorphan-based inverse agonists for the δ opioid receptor. These compounds, including a highly potent and selective analogue, demonstrated significant inhibitory potency in opioid receptor assays (Thomas, Zhang, Navarro, & Carroll, 2006).

Anticancer Agents

  • Functionalized Amino Acid Derivatives in Cancer Research: Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives. These compounds, including derivatives of N-(5-Amino-2-methylphenyl)-3-phenylpropanamide, showed promising cytotoxicity against human cancer cell lines, indicating potential as anticancer agents (Kumar et al., 2009).

Antibacterial Activity

  • Enaminones with Antibacterial Properties: Cindrić et al. (2018) investigated a group of enaminones for their antibacterial activity. They found that these compounds, including variants of this compound, exhibited mild or no antibacterial activity, indicating a potential application in antibacterial research (Cindrić et al., 2018).

Antiepileptic Activity

  • Antiepileptic Activity of Phthalimide Derivatives: Asadollahi et al. (2019) synthesized and evaluated N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives for their antiepileptic activity. Some of these compounds showed significant latency time in seizure threshold methods, suggesting their potential use in antiepileptic treatments (Asadollahi et al., 2019).

Analytical Chemistry

  • Nonaqueous Capillary Electrophoresis: Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including this compound. This method is promising for quality control in pharmaceutical analysis (Ye et al., 2012).

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-7-9-14(17)11-15(12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVWKJTSHUKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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